molecular formula C24H26N2O5 B563685 5'-Hydroxyphenyl Carvedilol-d5 CAS No. 1189704-21-9

5'-Hydroxyphenyl Carvedilol-d5

Cat. No.: B563685
CAS No.: 1189704-21-9
M. Wt: 427.512
InChI Key: PVUVZUBTCLBJMT-SUPLBRQZSA-N
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Description

5’-Hydroxyphenyl Carvedilol-d5 is a deuterated analogue of 5’-Hydroxyphenyl Carvedilol, which is a metabolite of Carvedilol. Carvedilol is a non-selective beta-adrenergic antagonist used primarily in the treatment of heart failure and hypertension. The deuterated form, 5’-Hydroxyphenyl Carvedilol-d5, is often used in scientific research as a stable isotope-labeled compound for various analytical and pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Hydroxyphenyl Carvedilol-d5 involves the incorporation of deuterium atoms into the hydroxyphenyl carvedilol structure. The general synthetic route includes:

    Starting Material: The synthesis begins with Carvedilol, which undergoes hydroxylation to form 5’-Hydroxyphenyl Carvedilol.

    Deuteration: The hydroxylated product is then subjected to deuteration, where hydrogen atoms are replaced with deuterium.

Industrial Production Methods

Industrial production of 5’-Hydroxyphenyl Carvedilol-d5 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

5’-Hydroxyphenyl Carvedilol-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 5’-Hydroxyphenyl Carvedilol-d5, which can be further analyzed for their pharmacological properties .

Scientific Research Applications

5’-Hydroxyphenyl Carvedilol-d5 has several scientific research applications:

Mechanism of Action

The mechanism of action of 5’-Hydroxyphenyl Carvedilol-d5 is similar to that of Carvedilol. It acts as a non-selective beta-adrenergic antagonist, blocking beta-1 and beta-2 adrenergic receptors. This leads to:

Comparison with Similar Compounds

Similar Compounds

    4’-Hydroxyphenyl Carvedilol: Another hydroxylated metabolite of Carvedilol with similar pharmacological properties.

    Desmethyl Carvedilol: A metabolite formed by the demethylation of Carvedilol.

    8-Hydroxyphenyl Carvedilol: Hydroxylated at a different position on the phenyl ring

Uniqueness

5’-Hydroxyphenyl Carvedilol-d5 is unique due to the incorporation of deuterium atoms, which makes it particularly useful in analytical and pharmacokinetic studies. The deuterium labeling provides enhanced stability and allows for precise tracking in metabolic studies, distinguishing it from other non-deuterated analogues.

Properties

CAS No.

1189704-21-9

Molecular Formula

C24H26N2O5

Molecular Weight

427.512

IUPAC Name

3-[2-[[3-(9H-carbazol-4-yloxy)-1,1,2,3,3-pentadeuterio-2-hydroxypropyl]amino]ethoxy]-4-methoxyphenol

InChI

InChI=1S/C24H26N2O5/c1-29-21-10-9-16(27)13-23(21)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3/i14D2,15D2,17D

InChI Key

PVUVZUBTCLBJMT-SUPLBRQZSA-N

SMILES

COC1=C(C=C(C=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O

Synonyms

3-[2-[[3-(9H-Carbazol-4-yloxy)-2-hydroxypropyl-d5]amino]ethoxy]-4-methoxy-phenol;  5-Hydroxycarvedilol-d5;  BM 140830-d5

Origin of Product

United States

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